
p-Cyanobenzylidene p-nonyloxyaniline
概要
説明
p-Cyanobenzylidene p-nonyloxyaniline: is a liquid crystalline compound with the molecular formula C23H28N2O. It is known for its unique structural properties and is used in various scientific and industrial applications. The compound is characterized by the presence of a cyanobenzylidene group and a nonyloxyaniline group, which contribute to its liquid crystalline behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanobenzylidene p-nonyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-nonyloxyaniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure optimal yield and purity. Advanced purification methods, such as distillation and crystallization, are employed to achieve high-quality products suitable for commercial use.
化学反応の分析
Types of Reactions: p-Cyanobenzylidene p-nonyloxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: p-Cyanobenzylidene p-nonyloxyaniline is used as a precursor in the synthesis of various liquid crystalline materials. It is also employed in the study of molecular interactions and self-assembly processes.
Biology: The compound has been investigated for its potential biological activities, including its role as an anticancer agent. Preclinical studies have shown promising results in inhibiting the growth of cancer cells.
Medicine: In medical research, this compound is explored for its potential use in drug delivery systems. Its liquid crystalline properties make it suitable for designing novel drug delivery vehicles.
Industry: The compound is used in the production of liquid crystal displays (LCDs) and other electronic devices. Its unique properties contribute to the development of advanced materials with improved performance.
作用機序
The mechanism of action of p-Cyanobenzylidene p-nonyloxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. In the context of its anticancer activity, this compound may inhibit cell proliferation and induce apoptosis through the activation of specific signaling pathways.
類似化合物との比較
- p-Cyanobenzylidene p-hexyloxyaniline
- p-Cyanobenzylidene p-butyloxyaniline
- p-Cyanobenzylidene p-pentyloxyaniline
- p-Cyanobenzylidene p-octyloxyaniline
Uniqueness: p-Cyanobenzylidene p-nonyloxyaniline stands out due to its longer nonyloxy chain, which imparts unique liquid crystalline properties. This makes it particularly suitable for applications in liquid crystal displays and other advanced materials. The compound’s structural features also contribute to its potential biological activities, making it a versatile compound for various scientific research applications.
特性
IUPAC Name |
4-[(4-nonoxyphenyl)iminomethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-2-3-4-5-6-7-8-17-26-23-15-13-22(14-16-23)25-19-21-11-9-20(18-24)10-12-21/h9-16,19H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMSIRWJOWLGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233769 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67363-89-7 | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67363-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cyanobenzylidene p-nonyloxyaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[[4-(Nonyloxy)phenyl]imino]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the translational order parameter in liquid crystals like p-Cyanobenzylidene p-nonyloxyaniline?
A1: Liquid crystals exist in a state of matter between solid crystals and isotropic liquids. Understanding the degree of order within these phases is crucial for characterizing their unique properties. The translational order parameter provides a quantitative measure of how well the molecules are arranged in a periodic fashion within the smectic layers. This parameter helps scientists understand the relationship between molecular structure and the physical properties of liquid crystals, ultimately impacting their applications in displays, sensors, and other technologies.
Q2: How was the translational order parameter determined for this compound in the study?
A2: The researchers utilized X-ray diffraction data to determine the translational order parameter for this compound []. By analyzing the intensities of the diffraction peaks, they were able to calculate the degree of positional order within the smectic layers of the liquid crystal at various temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



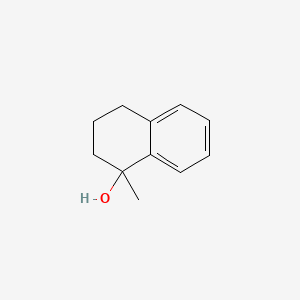
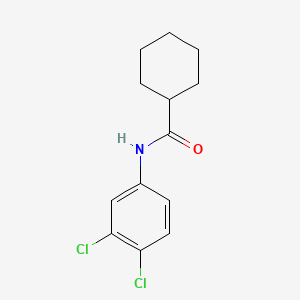


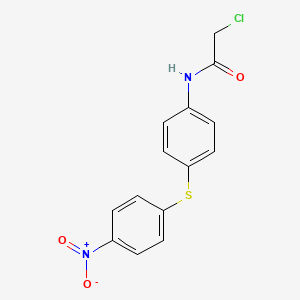
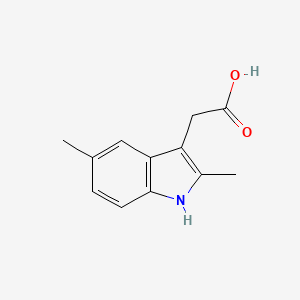


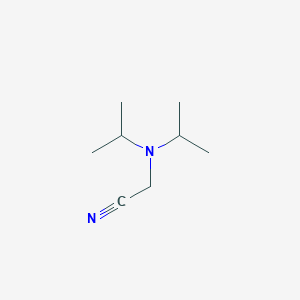

![Isopropyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B1295418.png)


